molecular formula C18H21NO5S B4595573 ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate

ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate

Cat. No.: B4595573
M. Wt: 363.4 g/mol
InChI Key: AJNBAOWFYCFTQO-UHFFFAOYSA-N
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Description

Ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C18H21NO5S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.11404394 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycosylation Reactions

Ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is utilized in glycosylation reactions, which are critical for synthesizing complex carbohydrates. For instance, the compound has been used as a donor in the synthesis of disaccharides with non-participating (benzyloxy) protecting groups, showcasing its utility in forming specific glycosidic linkages under controlled conditions (Dasgupta & Garegg, 1990).

Sulfonyl Transfer Reactions

The compound serves as a key reagent in sulfonyl transfer reactions, facilitating the synthesis of functionalized sulfones. These reactions are crucial for introducing sulfonyl groups into molecules, which can significantly alter their chemical properties and reactivity. A study demonstrated its efficacy in base-catalyzed sulfa-Michael reactions, leading to the formation of γ-keto- and γ-hydroxy sulfones, highlighting its versatility in organic synthesis (Fernández et al., 2014).

Synthesis of Tetrahydroisoquinolines

This compound is involved in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, which are significant in medicinal chemistry for their biological activity. The compound's use in creating N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline showcases its application in the development of potential therapeutic agents (Kommidi et al., 2010).

Radical Alkenylation Reactions

In photochemistry, this compound is used in radical alkenylation of C(sp3)–H bonds, a technique that enables the direct modification of carbon-hydrogen bonds, which are typically unreactive. This application is crucial for constructing carbon-carbon bonds in a selective and efficient manner, opening new pathways for synthesizing complex organic frameworks (Amaoka et al., 2014).

Proteinase Inhibition Studies

While not directly related to this compound, research on similar sulfonyl compounds provides insights into the potential biomedical applications of sulfonyl derivatives. For example, studies on FOY, a serine proteinase inhibitor, indicate the broader implications of sulfonyl compounds in therapeutic contexts, such as anticoagulation and antithrombotic effects (Ohno et al., 1980).

Properties

IUPAC Name

ethyl 2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-3-23-18(20)13-19(25(2,21)22)16-9-11-17(12-10-16)24-14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNBAOWFYCFTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.